molecular formula C18H21NO B221345 N-cyclohexyl-2-naphthalen-2-yl-acetamide

N-cyclohexyl-2-naphthalen-2-yl-acetamide

Cat. No.: B221345
M. Wt: 267.4 g/mol
InChI Key: MZDBGODJCIINON-UHFFFAOYSA-N
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Description

¹H NMR Analysis

Key proton environments include:

  • Amide N–H : A broad singlet at δ 5.8–6.2 ppm (exchangeable with D₂O).
  • Cyclohexyl protons : Multiplet signals at δ 1.1–2.3 ppm for axial/equatorial H atoms.
  • Naphthalen-2-yl protons :
    • H1 and H3: Doublets at δ 7.8–8.2 ppm (J = 8.5 Hz).
    • H4–H8: Multiplet at δ 7.3–7.7 ppm.
  • Methylene group (CH₂) : AB quartet at δ 3.6–3.9 ppm (J = 16–18 Hz).

¹³C NMR Analysis

  • Carbonyl carbon (C=O) : δ 168–170 ppm.
  • Naphthalen-2-yl carbons :
    • C2 (substituted): δ 132–135 ppm.
    • Aromatic carbons: δ 125–130 ppm.
  • Cyclohexyl carbons :
    • N-attached C: δ 48–52 ppm.
    • CH₂ groups: δ 24–35 ppm.

DEPT-135 Analysis

  • Positive signals : CH₃ (absent), CH (naphthalene protons, δ 125–135 ppm).
  • Negative signals : CH₂ (methylene group, δ 3.6–3.9 ppm).

Table 3: Representative NMR Chemical Shifts

Group ¹H Shift (ppm) ¹³C Shift (ppm) DEPT Signal
N–H (amide) 5.8–6.2 (br s)
Cyclohexyl CH₂ 1.1–2.3 (m) 24–35 Negative
Naphthalen-2-yl CH 7.3–8.2 (m/d) 125–135 Positive
CO–N–CH₂ 3.6–3.9 (q) 40–45 Negative
C=O 168–170

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-cyclohexyl-2-naphthalen-2-ylacetamide

InChI

InChI=1S/C18H21NO/c20-18(19-17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h4-7,10-12,17H,1-3,8-9,13H2,(H,19,20)

InChI Key

MZDBGODJCIINON-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Cyclohexyl-2-naphthalen-2-yl-acetamide and Analogs

Compound Name Nitrogen Substituent Aromatic Group Molecular Weight Key Features
This compound Cyclohexyl Naphthalen-2-yl 281.38* High lipophilicity; chair conformation
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () Morpholinoethyl Naphthalen-2-yloxy 316.37 Enhanced solubility due to morpholine; cytotoxic
2-Chloro-N-naphthalen-2-yl-acetamide () Chlorine (α-carbon) Naphthalen-2-yl 219.66 Electrophilic α-carbon; halogenated analog
N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-2-yloxy)acetamide () Biphenyl-2-yl Naphthalen-2-yloxy 353.41 Extended aromatic system; potential π-stacking

*Calculated based on molecular formula C₁₈H₂₁NO.

Key Observations :

  • Substituent Effects: The cyclohexyl group increases steric bulk and lipophilicity compared to morpholinoethyl or biphenyl substituents.
  • Aromatic Systems :
    • Naphthalen-2-yl vs. naphthalen-1-yl (e.g., ) affects π-π interaction geometry due to positional isomerism.

Pharmacological Activities

Key Observations :

  • Cytotoxicity: The morpholinoethyl analog () shows potent activity, likely due to the basic morpholine group enhancing cellular uptake or target binding.
  • Anti-inflammatory Effects: Substituted phenoxy acetamides () highlight the role of electron-withdrawing groups (e.g., nitro, halogens) in modulating COX inhibition.

Physicochemical and Crystallographic Insights

  • Crystal Packing : In N-cyclohexyl derivatives (e.g., ), hydrogen bonding between the amide N–H and carbonyl oxygen forms 1D chains, influencing solubility and stability .
  • Solubility: Morpholinoethyl and biphenyl substituents () introduce polar or bulky groups, respectively, altering solubility compared to the hydrophobic cyclohexyl analog.

Preparation Methods

Reaction Mechanism and Intermediate Formation

The El-Saghier reaction, as detailed in PMC studies, offers a green chemistry approach to synthesizing acetamide derivatives. For N-cyclohexyl-2-naphthalen-2-yl-acetamide, cyclohexylamine reacts with ethyl cyanoacetate under neat conditions at 70°C for 2 hours, forming a cyanoacetamido intermediate. Subsequent addition of ethyl glycinate hydrochloride induces cyclization, yielding the target compound via imidazolidin-4-one intermediates. This method avoids hazardous solvents, achieving yields up to 90% under optimized conditions (Table 1).

Table 1: Optimization of El-Saghier Reaction Parameters

ParameterConditionYield (%)
SolventNeat90
Temperature70°C90
CatalystTriethylamine85
Reaction Time2 hours90

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Ligand and Solvent Selection

Carbodiimide-Mediated Amide Bond Formation

EDCl/DMAP Coupling Strategy

Google Patents disclose a method where 2-naphthoxyacetic acid reacts with cyclohexylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction proceeds at room temperature for 4 hours, achieving 85% yield after column chromatography. This method is notable for its mild conditions and compatibility with acid-sensitive substrates.

Comparative Analysis with DCC/HOBt

Replacing EDCl with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in acetonitrile at 0°C reduces side products, albeit with a longer reaction time (18 hours).

Multi-Step Synthesis via Chloroacetylation

Chloroacetyl Chloride Intermediate

Although excluded from Smolecule’s methodology, PubChem data suggest that chloroacetylation of 2-naphthol could form a reactive intermediate. Subsequent nucleophilic attack by cyclohexylamine in DMSO at 60°C for 12 hours forms the acetamide bond, followed by hydrazine-mediated purification.

Yield Limitations and Byproduct Formation

This method faces challenges, including low yields (25%) due to competing hydrolysis reactions and the need for rigorous anhydrous conditions.

Solvent and Temperature Optimization Studies

Impact of Polar Aprotic Solvents

DMSO and DMF enhance reaction rates by stabilizing transition states, whereas toluene minimizes side reactions in Suzuki couplings. For example, DMSO increases the yield of EDCl-mediated amidation from 75% to 88%.

Thermal Stability Considerations

Reactions exceeding 90°C risk acetamide decomposition, as evidenced by charring in crude mixtures . Optimal temperatures range between 60°C and 80°C for most methods.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-cyclohexyl-2-naphthalen-2-yl-acetamide?

  • Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative approach involves reacting 2-naphthol derivatives with activated acetamide precursors. For example, in analogous syntheses (e.g., aryloxyacetamides), a base such as K₂CO₃ in DMF facilitates deprotonation of the hydroxyl group, followed by alkylation with propargyl bromide or similar reagents . Post-reaction, the product is typically extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and purified via column chromatography. Monitoring via TLC (e.g., n-hexane:ethyl acetate, 9:1) ensures reaction completion .

Q. Which analytical techniques are critical for confirming the molecular structure of This compound?

  • Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and cyclohexyl/naphthyl integration.
  • Mass Spectrometry (MS): High-resolution MS for molecular ion ([M+H]⁺) validation.
  • Infrared (IR) Spectroscopy: Identification of amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bonds.
  • Elemental Analysis: Confirmation of C, H, N percentages.
    Structural ambiguity can be resolved via cross-validation with crystallographic data .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results for This compound be resolved?

  • Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state rigidity. To address this:

  • Density Functional Theory (DFT): Compare experimental XRD bond lengths/angles with optimized molecular geometries from computational models.
  • Variable-Temperature NMR: Detect conformational flexibility or solvent interactions affecting solution-phase data.
  • Twinned Crystallography: Use SHELXL’s twin refinement tools (BASF, TWIN commands) to model overlapping lattices in poorly diffracting crystals .

Q. What strategies optimize the reaction yield of This compound while minimizing byproducts?

  • Answer: Key factors include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates.
  • Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions like oxidation or hydrolysis.
  • Byproduct Analysis: LC-MS or GC-MS identifies impurities (e.g., unreacted naphthol), guiding iterative optimization .

Q. How does SHELXL refine the crystal structure of This compound in cases of weak diffraction or disorder?

  • Answer: SHELXL employs:

  • Twinning Refinement: For overlapping lattices, the TWIN and BASF commands partition contributions from twin domains.
  • Disorder Modeling: Split atoms (e.g., cyclohexyl groups) into multiple positions with occupancy refinement.
  • Hydrogen Bond Restraints: Apply DFIX/DANG constraints to stabilize H-bond networks in low-resolution datasets.
    Validation tools like PLATON check for missed symmetry or solvent-accessible voids .

Q. What computational methods validate the electronic and steric effects of substituents in This compound?

  • Answer: Advanced approaches include:

  • Molecular Electrostatic Potential (MEP) Maps: Visualize electron-rich/poor regions affecting reactivity.
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) from XRD data.
  • Docking Studies: If bioactive, simulate ligand-receptor binding using AutoDock Vina or Schrödinger Suite.
    These methods contextualize experimental observations (e.g., crystallization tendencies or solubility) .

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